

Spectroscopic Data for Dichloromethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the spectroscopic data for **Dichloromethylsilane** (CH₃SiHCl₂), a volatile and moisture-sensitive organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral data and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **Dichloromethylsilane** by providing information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **Dichloromethylsilane** is characterized by two main signals corresponding to the methyl (CH₃) and silyl (Si-H) protons.

Table 1: ¹H NMR Spectroscopic Data for **Dichloromethylsilane**



Signal Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Si-H	5.586	Quartet	J(¹H-¹H) = 2.3
CH₃	0.879	Doublet	J(¹H-¹H) = 2.3
Si-H	5.586	-	¹ J(²⁹ Si- ¹ H) = 224
CH₃	0.879	-	² J(²⁹ Si- ¹ H) = 8

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Dichloromethylsilane** shows a single resonance for the methyl carbon.

Table 2: 13C NMR Spectroscopic Data for Dichloromethylsilane

Signal Assignment	Chemical Shift (δ) [ppm]
CH₃	~5-10 (estimated)

Note: An experimental value for the ¹³C chemical shift of **Dichloromethylsilane** was not found in the surveyed literature. The provided value is an estimate based on related chlorosilane compounds.

Experimental Protocol for NMR Spectroscopy

Due to the air and moisture sensitivity of **Dichloromethylsilane**, all sample preparations must be conducted under an inert atmosphere.[2]

- Sample Preparation (Inert Atmosphere):
 - A high-quality 5 mm NMR tube equipped with a J. Young valve is dried in an oven at >100
 C for several hours and cooled under vacuum or in a desiccator.



- Inside a glovebox or using Schlenk line techniques, the NMR tube is filled with approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d). The solvent must be thoroughly dried over molecular sieves prior to use.
- \circ A small amount of **Dichloromethylsilane** (typically 5-20 μ L) is added to the solvent in the NMR tube using a gastight syringe.
- The J. Young valve is sealed, and the outside of the tube is cleaned before insertion into the spectrometer.
- Instrumentation and Data Acquisition:
 - Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
 - 1H NMR Acquisition Parameters:
 - Number of Scans: 16-64
 - Relaxation Delay: 1-5 seconds
 - Pulse Width: Calibrated 90° pulse
 - Spectral Width: 0-10 ppm
 - ¹³C NMR Acquisition Parameters:
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds
 - Pulse Program: A standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in **Dichloromethylsilane**. The spectrum is dominated by absorptions corresponding to Si-H, C-H, and Si-Cl bond vibrations.



Table 3: IR Spectroscopic Data for **Dichloromethylsilane** (Gas Phase)

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	
~2980	C-H asymmetric stretch	
~2920	C-H symmetric stretch	
~2230	Si-H stretch	
~1410	CH₃ asymmetric deformation	
~1260	CH₃ symmetric deformation (umbrella mode)	
~850	CH₃ rock	
~800	Si-C stretch	
~550	Si-Cl ₂ asymmetric stretch	
~490	Si-Cl ₂ symmetric stretch	

Data interpreted from the NIST gas-phase IR spectrum.[3][4]

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - This procedure must be performed in a low-moisture environment, such as a glovebox or a nitrogen-purged bag.
 - Two infrared-transparent salt plates (e.g., KBr or NaCl) are cleaned with a dry, volatile solvent (e.g., anhydrous dichloromethane) and dried.
 - A single drop of **Dichloromethylsilane** is placed onto the center of one salt plate using a syringe.[5]
 - The second salt plate is carefully placed on top to create a thin liquid film, avoiding the formation of air bubbles.[6]
 - The "sandwich" of salt plates is mounted in the spectrometer's sample holder.



- Instrumentation and Data Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Acquisition Parameters:

■ Spectral Range: 4000-400 cm⁻¹

■ Resolution: 4 cm⁻¹

Number of Scans: 16-32

 Background: A background spectrum of the clean, empty salt plates should be acquired immediately prior to the sample scan.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Dichloromethylsilane** results in the formation of a molecular ion and several characteristic fragment ions. The isotopic pattern of chlorine (35Cl and 37Cl) is observable in the chlorine-containing fragments.

Table 4: Mass Spectrometric Data for **Dichloromethylsilane** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
114	25	[CH₃SiH³5Cl₂]+ (Molecular Ion)
116	16	[CH₃SiH³ ⁵ Cl³ ⁷ Cl] ⁺
118	3	[CH₃SiH³ ⁷ Cl₂] ⁺
80	100	[CH₃SiH³⁵Cl]+ (Base Peak)
82	33	[CH₃SiH³ ⁷ Cl] ⁺
45	40	[CH₃SiH₂]+

Data interpreted from the NIST Mass Spectrum.[7]

Experimental Protocol for Mass Spectrometry



- Sample Introduction (for volatile, air-sensitive liquids):
 - A specialized cold inlet system is used to introduce the volatile sample into the mass spectrometer without exposure to air.[1][8]
 - Under inert conditions (Schlenk line), a small amount of **Dichloromethylsilane** is condensed into a lockable sample tube cooled with liquid nitrogen.
 - The sealed sample tube is attached to the evacuated cold inlet system of the mass spectrometer.
 - The sample is allowed to warm to room temperature, and the vapor is carefully introduced into the ion source via a needle valve.
- Instrumentation and Data Acquisition:
 - Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
 - Ionization Parameters:
 - Ionization Energy: 70 eV[9][10]
 - Source Temperature: ~200 °C
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Mass Range: 10-200 amu

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **Dichloromethylsilane**.



Spectroscopic Analysis of Dichloromethylsilane Analyte Dichloromethylsilane (CH3SiHCl2) Spectroscopic Techniques IR Spectroscopy Mass Spectrometry Derived Structural Information Proton & Carbon Environments **Functional Groups** Molecular Weight Connectivity (J-coupling) Vibrational Modes Elemental Composition (Isotopes) Si-H & C-H groups (Si-H, C-H, Si-Cl) Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of **Dichloromethylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
- 2. eng.uc.edu [eng.uc.edu]



- 3. Silane, dichloromethyl- [webbook.nist.gov]
- 4. Silane, dichloromethyl- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Silane, dichloromethyl- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. Electron ionization Wikipedia [en.wikipedia.org]
- 10. Electron Ionization Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Data for Dichloromethylsilane: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8780727#spectroscopic-data-fordichloromethylsilane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com